ETHYL 2-{[(3-BROMOPHENYL)CARBAMOTHIOYL]AMINO}-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
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Overview
Description
Ethyl 2-({[(3-bromophenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyran derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system, a bromophenyl group, and a carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(3-BROMOPHENYL)CARBAMOTHIOYL]AMINO}-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multiple steps
Formation of Thieno[2,3-c]pyran Core: The synthesis begins with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyran ring system.
Introduction of Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromophenylamine reacts with the thieno[2,3-c]pyran intermediate.
Addition of Carbonothioyl Group: The final step involves the addition of the carbonothioyl group, typically achieved through a reaction with a suitable thiocarbonyl reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(3-bromophenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonothioyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Ethyl 2-({[(3-bromophenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential as a drug lead compound.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(3-BROMOPHENYL)CARBAMOTHIOYL]AMINO}-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the carbonothioyl group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 2-({[(3-bromophenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate: Both compounds contain a bromophenyl group, but differ in their core structures (thieno[2,3-c]pyran vs. thiazole).
Indole Derivatives: Indole derivatives share some structural similarities and biological activities, but differ in their core heterocyclic systems.
The uniqueness of ETHYL 2-{[(3-BROMOPHENYL)CARBAMOTHIOYL]AMINO}-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE lies in its combination of the thieno[2,3-c]pyran ring with the bromophenyl and carbonothioyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21BrN2O3S2 |
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Molecular Weight |
469.4g/mol |
IUPAC Name |
ethyl 2-[(3-bromophenyl)carbamothioylamino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C19H21BrN2O3S2/c1-4-24-17(23)15-13-9-19(2,3)25-10-14(13)27-16(15)22-18(26)21-12-7-5-6-11(20)8-12/h5-8H,4,9-10H2,1-3H3,(H2,21,22,26) |
InChI Key |
DDLINDLEOJIXLF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NC3=CC(=CC=C3)Br |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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